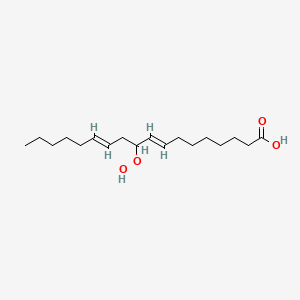

10-Hydroperoxy-8,12-octadecadienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8E,12E)-10-hydroperoxyoctadeca-8,12-dienoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8+,15-12+ |

InChI Key |

YONQBPOWOZLKHS-XVNCSPBISA-N |

Isomeric SMILES |

CCCCC/C=C/CC(/C=C/CCCCCCC(=O)O)OO |

Canonical SMILES |

CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |

Synonyms |

10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 10-HPODE from Linoleic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of hydroperoxyoctadecadienoic acids (HPODEs) from linoleic acid, with a specific focus on the formation of 10-hydroperoxyoctadecadienoic acid (10-HPODE). This document details the enzymatic and non-enzymatic pathways involved, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes the core signaling pathways.

Introduction: The Landscape of Linoleic Acid Oxidation

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules. Its oxidation leads to the formation of a family of bioactive lipid mediators known as oxylipins, including hydroperoxyoctadecadienoic acids (HPODEs). These molecules play significant roles in inflammatory processes, pain perception, and cellular signaling. While 9-HPODE and 13-HPODE are the most well-characterized products of enzymatic oxidation, 10-HPODE and 12-HPODE are now understood to be specific products of non-enzymatic oxidation, particularly through the action of singlet oxygen. Understanding the distinct pathways of HPODE formation is critical for elucidating their specific biological roles and for the development of targeted therapeutics.

Biosynthetic Pathways of HPODEs from Linoleic Acid

The formation of HPODEs from linoleic acid occurs through two principal mechanisms: enzymatic and non-enzymatic oxidation.

Enzymatic Oxidation: The LOX, COX, and CYP Pathways

Enzymatic oxidation of linoleic acid is primarily carried out by three families of enzymes: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. These pathways predominantly yield 9-HPODE and 13-HPODE.[1][2]

-

Lipoxygenases (LOXs): These non-heme iron-containing dioxygenases are the primary enzymes responsible for the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In humans, various LOX isozymes exhibit different positional specificities. For instance, 15-lipoxygenase-1 (15-LOX-1) primarily produces 13(S)-HPODE, while other lipoxygenases can produce 9-HPODE.[2]

-

Cyclooxygenases (COXs): COX-1 and COX-2, well-known for their role in prostaglandin synthesis from arachidonic acid, can also metabolize linoleic acid. This metabolism primarily results in the formation of 9(R)-HPODE and smaller amounts of 13(S)-HPODE.[1]

-

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases can metabolize linoleic acid to form a mixture of 9-HPODE and 13-HPODE, often with a predominance of the (R)-enantiomers.[1] CYPs are also known to produce epoxides (EpOMEs) and diols (DiHOMEs) from linoleic acid.[3]

Non-Enzymatic Oxidation: The Singlet Oxygen Pathway to 10-HPODE

The formation of 10-HPODE, along with 12-HPODE, is a specific hallmark of non-enzymatic oxidation of linoleic acid by singlet oxygen (¹O₂).[1][2] Singlet oxygen is a highly reactive form of molecular oxygen that can be generated by photosensitization or during certain biochemical reactions. Unlike the enzymatic pathways that exhibit regio- and stereospecificity, singlet oxygen attack on the double bonds of linoleic acid leads to a different set of hydroperoxide isomers.

Quantitative Data on Linoleic Acid Oxidation

The efficiency and product distribution of linoleic acid oxidation are dependent on the specific enzyme and reaction conditions. The following tables summarize key quantitative data.

Table 1: Michaelis-Menten Constants (Km) of Lipoxygenase Isozymes for Linoleic Acid

| Enzyme | Source | Km (µM) | Reference |

| Soybean Lipoxygenase-1 | Glycine max | 7.7 | [4] |

| Human 15-LOX-1 | Human | Not specified | [5] |

| Myoglobin (as a lipoxygenase) | Sperm Whale | Similar to Kd | [6] |

Table 2: Catalytic Efficiency (kcat/Km) of Lipoxygenase Isozymes for Linoleic Acid

| Enzyme | Source | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Human 15-LOX-1 | Human | 7.5 ± 0.4 | 0.62 ± 0.1 | [5][7] |

Table 3: Product Yields from Linoleic Acid Oxidation

| Pathway/Enzyme | Product(s) | Typical Yield/Ratio | Reference |

| Soybean Lipoxygenase-1 | 13-HPODE:9-HPODE | ~90:10 (at pH 9.0) | [8] |

| Chlorella Lipoxygenase | 9-HPODE:13-HPODE | ~50:50 | [9] |

| Singlet Oxygen Oxidation | 9-HPODE, 10-HPODE, 12-HPODE, 13-HPODE | Varies | [1] |

| CYP2C2 / CYP2CAA | 12,13-EpOME:9,10-EpOME | 1.6:1 | [10] |

| Safflower Oil Bioconversion (LOX-1) | 13-HPODE | 70 g/L (90% regioselectivity) | [8][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of linoleic acid oxidation.

Lipoxygenase Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a characteristic of HPODE production.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

10 mM Sodium Linoleate Stock Solution:

-

50 mM Phosphate Buffer (pH 6.0) or 0.2 M Borate Buffer (pH 9.0)[3][12]

-

Enzyme extract (e.g., purified lipoxygenase, cell lysate)

-

Reaction Mixture Preparation: In a 1.5 mL microtube, prepare a blank and a test sample.

-

Blank: 1002 µL Buffer + 10 µL Sodium Linoleate Stock Solution.

-

Test: 1000 µL Buffer + 10 µL Sodium Linoleate Stock Solution.

-

-

Spectrophotometer Setup: Zero the spectrophotometer at 234 nm using the blank solution.

-

Initiate Reaction: Add 2 µL of the enzyme extract to the "Test" microtube and mix by inversion.

-

Measurement: Immediately transfer the "Test" solution to a cuvette and start monitoring the absorbance at 234 nm for 120 seconds, taking readings every 30 seconds.

-

Calculation: Calculate the initial velocity (V₀) using the Beer-Lambert law: V₀ = ΔA₂₃₄ / (ε * l * Δt) where ε (molar extinction coefficient for HPODEs) is 25,000 M⁻¹cm⁻¹.[13]

Cytochrome P450 Activity Assay (Fluorogenic)

This assay measures the inhibition of CYP450 activity using specific fluorogenic substrates.

Materials:

-

Fluorometric plate reader

-

Individually expressed human CYP450 enzymes

-

NADPH regeneration system

-

Specific fluorogenic CYP450 substrates (e.g., from Vivid® CYP450 Screening Kits)

-

Test compound (potential inhibitor) and reference inhibitors

Procedure (General): [14]

-

Prepare reaction mixtures containing the CYP450 enzyme, NADPH regeneration system, and either the test compound or a reference inhibitor in a 96-well plate.

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is directly proportional to CYP450 activity.

-

Determine the IC₅₀ value of the test compound by measuring the concentration-dependent inhibition of fluorescence.

HPLC Analysis of HPODE Isomers

This method allows for the separation and quantification of different HPODE isomers.

Sample Preparation (Solid-Phase Extraction): [15][16][17][18][19]

-

Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

-

Loading: Acidify the biological sample (e.g., cell culture supernatant, plasma) to pH 3-4 and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elution: Elute the HPODEs with a more polar solvent (e.g., methyl formate or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

Normal-Phase HPLC Conditions: [20][21][22]

-

Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 234 nm for conjugated dienes (9- and 13-HPODE) and at a lower wavelength (e.g., 210 nm) for non-conjugated dienes (10- and 12-HPODE).

-

Injection Volume: 20 µL.

Signaling Pathways and Biological Activities

The hydroperoxy fatty acids (HPODEs) are typically reduced in vivo to their corresponding hydroxy fatty acids (HODEs), which are the primary signaling molecules.

Activation of TRPV1 and GPR132

9-HODE and 13-HODE have been identified as endogenous agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and G-protein coupled receptor 132 (GPR132).[9][23][24][25][26][27]

-

TRPV1: Activation of TRPV1 by HODEs is implicated in heat sensation and inflammatory pain.[9][23][24][25][26][27]

-

GPR132 (G2A): 9(S)-HODE is a potent agonist of GPR132, a receptor involved in inflammatory responses and cell cycle regulation.[12][28]

The biological activities of 10-HODE are less characterized, but its formation is associated with conditions of oxidative stress. It is plausible that 10-HODE may also interact with receptors like TRPV1, although further research is needed to confirm this.[13][25][29]

Visualizations of Key Pathways and Workflows

Biosynthesis of HPODEs from Linoleic Acid

Caption: Enzymatic and non-enzymatic pathways of HPODE biosynthesis.

Experimental Workflow for HPODE Analysis

Caption: Workflow for the analysis of HPODEs from biological samples.

Signaling Pathway of HODEs via TRPV1 and GPR132

Caption: Simplified signaling of HODEs through TRPV1 and GPR132.

Conclusion

The biosynthesis of hydroperoxides from linoleic acid is a complex process involving both enzymatic and non-enzymatic pathways, each yielding a distinct profile of bioactive products. While 9-HPODE and 13-HPODE are well-established products of LOX, COX, and CYP enzymes, the formation of 10-HPODE is a specific indicator of singlet oxygen-mediated oxidation. The resulting hydroxy fatty acids, particularly 9-HODE and 13-HODE, act as signaling molecules through receptors such as TRPV1 and GPR132, implicating them in a range of physiological and pathological processes. A thorough understanding of these pathways and the ability to accurately quantify their products are essential for advancing research in lipid signaling and for the development of novel therapeutic strategies targeting inflammation, pain, and other diseases where these oxylipins play a critical role.

References

- 1. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]

- 2. GPR132 - Wikipedia [en.wikipedia.org]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics Profiling of the Linoleic Acid Metabolites After Whole-Body Vibration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The lipoxygenase activity of myoglobin. Oxidation of linoleic acid by the ferryl oxygen rather than protein radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. [escholarship.org]

- 8. mdpi.com [mdpi.com]

- 9. Purification of lipoxygenase from Chlorella: production of 9- and 13-hydroperoxide derivatives of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epoxidation of C18 unsaturated fatty acids by cytochromes P4502C2 and P4502CAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The G2A receptor (GPR132) contributes to oxaliplatin-induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bis-Allylic hydroxylation of linoleic acid and arachidonic acid by human hepatic monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. agilent.com [agilent.com]

- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. waters.com [waters.com]

- 23. pnas.org [pnas.org]

- 24. Evaluation of Olive Fruit Lipoxygenase Extraction Protocols on 9- and 13-Z,E-HPODE Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. content-assets.jci.org [content-assets.jci.org]

- 27. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 28. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 10-Hydroperoxy-8,12-octadecadienoic Acid: Enzymatic vs. Non-enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a specific hydroperoxide isomer of linoleic acid. Its formation is a key indicator of non-enzymatic, singlet oxygen-mediated lipid peroxidation, a process implicated in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways leading to the formation of 10-HpODE. We present a detailed comparison of these pathways, including quantitative data, experimental protocols for synthesis and analysis, and a discussion of the downstream implications of 10-HpODE formation. Particular emphasis is placed on the distinction between the highly specific non-enzymatic generation of 10-HpODE and the general absence of its direct enzymatic synthesis by common mammalian and plant enzymes.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary target of oxidation in biological systems. This oxidation can occur through enzymatic and non-enzymatic mechanisms, leading to the formation of a variety of hydroperoxy-octadecadienoic acid (HpODE) isomers. These isomers, including 9-HpODE, 13-HpODE, and the less common 10-HpODE and 12-HpODE, are not merely markers of oxidative stress but also precursors to a range of bioactive signaling molecules and toxic byproducts. Understanding the specific pathways that generate each isomer is crucial for elucidating their distinct roles in health and disease. This guide focuses on the formation of this compound (10-HpODE), highlighting the stark contrast between its well-defined non-enzymatic synthesis and the lack of evidence for its direct enzymatic production.

Non-enzymatic Formation of 10-HpODE: The Singlet Oxygen Pathway

The primary and most specific route to the formation of 10-HpODE is the non-enzymatic oxidation of linoleic acid by singlet molecular oxygen (¹O₂).[1][2] Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated in biological systems through photochemical reactions or as a byproduct of certain enzymatic processes.[2] Unlike free radical-mediated autoxidation, the reaction of singlet oxygen with the double bonds of linoleic acid proceeds via a concerted 'ene' reaction.

The mechanism involves the attack of singlet oxygen on one of the double bonds of linoleic acid, leading to a shift of the double bond and the formation of a hydroperoxide group. In the case of linoleic acid, singlet oxygen can attack either the C9-C10 or the C12-C13 double bond. This results in the formation of four main HpODE isomers: 9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE.[1] Notably, the formation of 10-HpODE and 12-HpODE is considered a specific fingerprint of singlet oxygen-mediated oxidation.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct evidence of singlet molecular oxygen [O2(1Deltag)] production in the reaction of linoleic acid hydroperoxide with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

10-HPODE Signaling Pathways in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. As a member of the oxidized linoleic acid metabolite family, 10-HPODE and its reduced form, 10-hydroxyoctadecadienoic acid (10-HODE), are emerging as important signaling molecules in mammalian cells. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and pain perception. This technical guide provides a comprehensive overview of the core signaling pathways of 10-HPODE, methodologies for its study, and quantitative data to support further research and drug development.

Biosynthesis of 10-HPODE

10-HPODE is formed through the oxygenation of linoleic acid. This process can occur both enzymatically, catalyzed by lipoxygenase (LOX) enzymes, and non-enzymatically through autoxidation. The specific stereoisomer of 10-HPODE produced can vary depending on the biosynthetic route.

A simplified workflow for the biosynthesis of hydroperoxides of linoleic acid is as follows:

Caption: Biosynthesis of 10-HPODE from linoleic acid.

Core Signaling Pathways

10-HPODE and its related metabolites exert their biological effects through interaction with several key signaling pathways. The primary targets identified to date include G-protein coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Transient Receptor Potential (TRP) channels.

G-Protein Coupled Receptor (GPCR) Signaling

While the closely related 9-HODE is a known agonist for the G-protein coupled receptor G2A (GPR132), the direct interaction of 10-HPODE with this and other GPCRs is an active area of investigation. Activation of G2A by 9-HODE has been shown to initiate downstream signaling cascades involving PI3K-AKT and MAPK pathways, leading to cellular responses such as macrophage migration.[1][2][3] It is plausible that 10-HPODE may interact with similar GPCRs to elicit its effects.

Caption: Putative 10-HPODE signaling via G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

10-HODE, the reduced form of 10-HPODE, has been shown to be a ligand for PPARγ. PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.[4] The binding of 10-HODE to PPARγ leads to the recruitment of co-activators and the initiation of target gene transcription.

Caption: 10-HPODE/10-HODE signaling through the PPARγ pathway.

Transient Receptor Potential (TRP) Channel Modulation

Oxidized linoleic acid metabolites are known to modulate the activity of TRP channels, particularly those involved in sensory perception like TRPV1 and TRPA1. While direct activation of these channels by 10-HPODE is not fully characterized, related hydroperoxides can induce channel opening, leading to an influx of cations such as calcium. This can trigger downstream signaling events, including the activation of protein kinases and changes in gene expression, contributing to phenomena like inflammatory pain.[5][6][7]

Caption: Modulation of TRP channels by 10-HPODE.

Quantitative Data Summary

The following tables summarize the available quantitative data for 10-HPODE and related oxidized linoleic acid metabolites. It is important to note that data specifically for 10-HPODE is limited, and information on related compounds is provided for context.

Table 1: Receptor Activation and Binding Affinities

| Compound | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |

| 9-HODE | G2A/GPR132 | Calcium Mobilization | EC₅₀ | ~1 µM | HEK-293 | [1] |

| 13-HODE | G2A/GPR132 | Calcium Mobilization | EC₅₀ | >10 µM | COS-1 | [1] |

| Rosiglitazone (control) | PPARγ | Luciferase Reporter | EC₅₀ | ~30 nM | Varies | [8][9] |

| 10-HODE | PPARγ | Not specified | - | Agonist | Not specified | [4] |

Table 2: Effects on Intracellular Calcium

| Compound | Effect | Concentration | Cell Type | Reference |

| 13-HPODE | Increased Ca²⁺ influx | >10 µM | Guinea pig myocardium | [7] |

| t-butyl hydroperoxide | Increased intracellular Ca²⁺ | >50 µM | Alveolar macrophages | [5] |

| 9-HODE | Increased intracellular Ca²⁺ | 1 µM | HEK-293 (G2A transfected) | [1] |

Experimental Protocols

Synthesis and Purification of 10-HPODE

This protocol is adapted from methods used for the synthesis of 13-HPODE.[10][11]

Objective: To synthesize 10-HPODE from linoleic acid using a lipoxygenase enzyme.

Materials:

-

Linoleic acid

-

Soybean lipoxygenase (or other suitable lipoxygenase)

-

Phosphate-buffered saline (PBS), pH 9.0

-

Boric acid buffer, pH 9.0

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Hexane

-

Diethyl ether

-

Methanol

-

Acetic acid

-

High-performance liquid chromatography (HPLC) system with a normal-phase column

Procedure:

-

Prepare a solution of linoleic acid (e.g., 10 mg/mL) in ethanol.

-

Add the linoleic acid solution to a boric acid buffer (pH 9.0) to a final concentration of approximately 0.5 mg/mL.

-

Initiate the reaction by adding soybean lipoxygenase. The exact amount of enzyme should be optimized based on activity.

-

Incubate the reaction mixture at room temperature with gentle stirring, monitoring the formation of the conjugated diene system by UV spectrophotometry at 234 nm.

-

Stop the reaction by acidifying the mixture to pH 3-4 with acetic acid.

-

Extract the lipid products with diethyl ether or by using a C18 SPE column.

-

For SPE, condition the column with methanol and then water. Load the acidified reaction mixture. Wash with water and then elute the hydroperoxides with methanol.

-

Evaporate the solvent under a stream of nitrogen.

-

Purify the 10-HPODE from other isomers and unreacted linoleic acid using normal-phase HPLC. A typical mobile phase would be a gradient of isopropanol in hexane.

-

Collect the fraction corresponding to 10-HPODE, confirm its identity by mass spectrometry, and quantify by UV absorbance at 234 nm using an extinction coefficient of 25,000 M⁻¹cm⁻¹.

-

Store the purified 10-HPODE in an inert solvent (e.g., ethanol) at -80°C under nitrogen.

Caption: Workflow for the synthesis and purification of 10-HPODE.

PPARγ Reporter Assay

This protocol provides a general framework for a luciferase-based reporter assay to assess the activation of PPARγ by 10-HPODE or 10-HODE.[8][9][12]

Objective: To quantify the activation of PPARγ in response to treatment with a test compound.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector for a GAL4-PPARγ-LBD fusion protein

-

Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (10-HPODE, 10-HODE) and positive control (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (10-HPODE, 10-HODE) and the positive control (Rosiglitazone) in the appropriate cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to 10-HPODE using a fluorescent calcium indicator.[13][14]

Objective: To detect and quantify changes in intracellular free calcium levels following stimulation with 10-HPODE.

Materials:

-

Mammalian cells cultured on glass coverslips or in a 96-well imaging plate

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

10-HPODE stock solution

-

Positive control (e.g., ionomycin or ATP)

-

Fluorescence microscope with an appropriate filter set and a digital camera, or a plate reader with fluorescence capabilities

Procedure:

-

Load the cells with the fluorescent calcium indicator by incubating them with a solution of the indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence reading for a short period.

-

Add the 10-HPODE solution to the cells at the desired final concentration.

-

Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium.

-

At the end of the experiment, add a positive control, such as ionomycin, to determine the maximum fluorescence signal.

-

Analyze the data by calculating the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.

This guide provides a foundational understanding of 10-HPODE signaling in mammalian cells. Further research is necessary to fully elucidate the specific interactions and downstream consequences of 10-HPODE in various cellular contexts, which will be crucial for the development of novel therapeutic strategies targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydroperoxide-induced increases in intracellular calcium due to annexin VI translocation and inactivation of plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-HODE inhibits the intracellular calcium increase of activated human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.2. Preparation of Lipid Peroxide [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Calcium signaling, TRP channels and intracellular Ca2+ measurement in neurons [dergipark.org.tr]

- 14. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: 10-Hydroperoxy-8,12-octadecadienoic Acid in Plant Defense

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved sophisticated chemical defense systems to fend off a myriad of pathogens. Among the arsenal of defense compounds, oxylipins, which are oxygenated fatty acid derivatives, play a pivotal role as signaling molecules and direct antimicrobial agents. This technical guide delves into the function of a specific oxylipin, 10-Hydroperoxy-8,12-octadecadienoic acid (10-HPODE), a key product of the 9-lipoxygenase (9-LOX) pathway, in orchestrating plant defense mechanisms. We will explore its biosynthesis, the intricate signaling cascades it initiates, and its downstream effects on fortifying plant immunity. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into this crucial area of plant biology and its potential applications.

Introduction

The constant battle for survival between plants and pathogens has driven the evolution of complex plant immune systems. A fundamental component of this immunity is the rapid production of signaling molecules that trigger localized and systemic defense responses. Oxylipins, a diverse class of lipid-derived compounds, are central to this signaling network. The biosynthesis of oxylipins is primarily initiated by lipoxygenase (LOX) enzymes, which catalyze the dioxygenation of polyunsaturated fatty acids.[1]

Plant LOXs are categorized based on the positional specificity of oxygenation on their fatty acid substrates, primarily linoleic and linolenic acids. The two major branches of the LOX pathway are the 13-LOX and 9-LOX pathways. While the 13-LOX pathway, leading to the production of jasmonic acid (JA) and its derivatives, has been extensively studied for its role in defense against necrotrophic pathogens and insects, the 9-LOX pathway is emerging as a critical player in resistance against biotrophic and hemibiotrophic pathogens.[1][2]

This guide focuses on this compound (10-HPODE), a primary product of the 9-LOX-catalyzed oxygenation of linoleic acid. We will elucidate its function in plant defense, moving from its synthesis to its role in activating downstream defense responses, thereby providing a detailed resource for the scientific community.

Biosynthesis of 10-HPODE

The synthesis of 10-HPODE is the initial step in a specific branch of the oxylipin pathway. The process begins with the release of linoleic acid from plant cell membranes, followed by the action of a specific lipoxygenase.

The 9-Lipoxygenase Pathway

The biosynthesis of 10-HPODE is catalyzed by the 9-lipoxygenase (9-LOX) enzyme. This enzyme introduces molecular oxygen at the C-9 position of linoleic acid (18:2), a common polyunsaturated fatty acid in plants. This reaction yields (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid. While the focus of this guide is on the 8,12-octadecadienoic acid isomer, it's important to note that the nomenclature can sometimes be used interchangeably in literature, with the core structure being a C18 fatty acid with a hydroperoxy group at a key position. For the purpose of this guide, we will refer to the 9-LOX product as 10-HPODE, acknowledging the isomeric complexities.[3]

Downstream Conversion to Bioactive Molecules

10-HPODE is a relatively unstable intermediate and is rapidly converted into other bioactive oxylipins. Key downstream products include 9-hydroxy-10,12-octadecadienoic acid (9-HOT) and 9-keto-10,12-octadecadienoic acid (9-KOT). These conversions can occur both enzymatically and non-enzymatically. The formation of these more stable derivatives is crucial for their function in signaling.[4][5]

Signaling Pathways Activated by 10-HPODE and its Derivatives

Emerging evidence suggests that 10-HPODE and its downstream metabolites, particularly 9-HOT and 9-KOT, function as potent signaling molecules that activate a cascade of defense responses. A key signaling pathway influenced by the 9-LOX pathway is the brassinosteroid (BR) signaling pathway.

Interaction with Brassinosteroid Signaling

Brassinosteroids are a class of plant steroid hormones that play a critical role in growth, development, and stress responses. Studies have shown that 9-LOX-derived oxylipins can induce BR synthesis and signaling.[4] This interaction leads to the activation of cell wall-based defense mechanisms, a crucial first line of defense against pathogen invasion. The activation of BR signaling by 9-LOX derivatives highlights a significant crosstalk between lipid and steroid hormone signaling in plant immunity.[4]

Induction of Cell Wall Reinforcement

A primary downstream effect of the 10-HPODE-mediated signaling cascade is the reinforcement of the plant cell wall. This is achieved through the deposition of callose, a β-1,3-glucan polymer, at the site of attempted pathogen ingress. Callose papillae act as a physical barrier, impeding the penetration of fungal and bacterial pathogens. The induction of callose deposition is a hallmark of pattern-triggered immunity (PTI) and is significantly enhanced by the activation of the 9-LOX and BR signaling pathways.[4][6]

Quantitative Data on 10-HPODE-Mediated Defense Responses

The efficacy of plant defense responses can be quantified by measuring various parameters, including the inhibition of pathogen growth, the extent of callose deposition, and the induction of defense-related gene expression. While data specifically for 10-HPODE is still emerging, studies on its downstream derivatives provide valuable insights.

Table 1: Antimicrobial Activity of 9-LOX-Derived Oxylipins against Plant Pathogens

| Oxylipin | Pathogen | Concentration (µM) | Growth Inhibition (%) | Reference |

| 9-KOT | Pseudomonas syringae pv. tomato DC3000 | 100 | ~50 | [1] |

| 9-HOT | Botrytis cinerea | 100 | ~25 | [1] |

Table 2: Induction of Callose Deposition by 9-LOX-Derived Oxylipins in Arabidopsis thaliana

| Treatment | Callose Deposits (per mm²) | Fold Increase vs. Control | Reference |

| Mock | 10 ± 3 | 1.0 | [4] |

| 9-HOT (50 µM) | 45 ± 8 | 4.5 | [4] |

Table 3: Upregulation of Defense-Related Gene Expression by 9-KOT in Arabidopsis thaliana

| Gene | Function | Fold Change (vs. Control) | Reference |

| PR1 | Pathogenesis-Related Protein 1 | 3.2 | [4] |

| PDF1.2 | Plant Defensin 1.2 | 4.5 | [4] |

Experimental Protocols

To facilitate further research into the role of 10-HPODE in plant defense, this section provides detailed methodologies for key experiments.

Quantification of 10-HPODE and its Derivatives by HPLC-MS/MS

Objective: To accurately quantify the levels of 10-HPODE, 9-HOT, and 9-KOT in plant tissues.

Methodology:

-

Sample Preparation: Flash-freeze plant tissue (e.g., Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a cold solvent mixture, typically methanol/water (80:20, v/v), containing antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.

-

Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification.

-

10-HPODE Transition: m/z 311.2 -> m/z 293.2 (loss of H₂O)

-

9-HOT Transition: m/z 295.2 -> m/z 171.1 (fragmentation of the fatty acid chain)

-

9-KOT Transition: m/z 293.2 -> m/z 113.1 (fragmentation of the keto-fatty acid)

-

-

-

Quantification: Use a standard curve generated with pure standards of 10-HPODE, 9-HOT, and 9-KOT.

In Vitro Antimicrobial Activity Assay

Objective: To determine the direct antimicrobial effect of 10-HPODE and its derivatives on plant pathogens.

Methodology:

-

Pathogen Culture: Grow the target pathogen (e.g., Pseudomonas syringae) in an appropriate liquid medium to the mid-log phase.

-

Assay Preparation: In a 96-well microtiter plate, add serial dilutions of the oxylipin compound (dissolved in a suitable solvent like ethanol, with a solvent control).

-

Inoculation: Add a standardized inoculum of the pathogen to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the pathogen.

-

Growth Measurement: Measure the optical density (OD) at 600 nm at regular intervals to monitor bacterial growth.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of the oxylipin compared to the solvent control. Determine the minimum inhibitory concentration (MIC).

Callose Deposition Staining and Quantification

Objective: To visualize and quantify callose deposition in plant leaves in response to 10-HPODE or its derivatives.

Methodology:

-

Plant Treatment: Infiltrate plant leaves (Arabidopsis thaliana) with a solution of the oxylipin or a mock solution.

-

Tissue Clearing: After an incubation period (e.g., 12-24 hours), de-stain the leaves with ethanol to remove chlorophyll.

-

Staining: Stain the leaves with aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5) for 2 hours in the dark.

-

Microscopy: Mount the stained leaves on a microscope slide and visualize callose deposits using a fluorescence microscope with a DAPI filter (excitation ~350 nm, emission ~460 nm).

-

Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.

Conclusion and Future Perspectives

This compound and the broader 9-lipoxygenase pathway are integral components of the plant's innate immune system. Their role in activating the brassinosteroid signaling pathway and inducing robust cell wall reinforcements provides a powerful mechanism to thwart pathogen invasion. The quantitative data presented underscore the significant impact of this pathway on plant defense.

For researchers and professionals in drug development, the 9-LOX pathway and its products represent a promising area for the development of novel plant protectants. Modulating this pathway, either through the exogenous application of its products or through genetic engineering, could lead to crops with enhanced resistance to a broad spectrum of pathogens. Further research is needed to fully elucidate the specific receptors and downstream signaling components that perceive 10-HPODE and its derivatives. A deeper understanding of the regulatory mechanisms governing the 9-LOX pathway will be crucial for harnessing its full potential in sustainable agriculture and the development of new therapeutic strategies for plant health.

References

- 1. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Expression Analysis of Potato (Solanum tuberosum L.) Lipoxygenase Cascade and Oxylipin Signature under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Callose deposition: a multifaceted plant defense response - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 10-Hydroperoxy-8,12-octadecadienoic Acid: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet and tissues. Its formation is a specific marker for singlet oxygen-mediated lipid peroxidation, a key process in oxidative stress implicated in a variety of physiological and pathological conditions. This technical guide provides an in-depth overview of the discovery, history, and research surrounding 10-HpODE, offering detailed experimental protocols, quantitative data, and insights into its role in cellular signaling pathways.

Discovery and History

The discovery of 10-HpODE is intrinsically linked to the broader investigation of lipid peroxidation and the reactivity of singlet molecular oxygen with biological molecules. Early studies in the mid-20th century focused on the autoxidation of fats and oils, primarily identifying primary products like conjugated diene hydroperoxides. However, the specific identification of non-conjugated hydroperoxide isomers, such as 10-HpODE, came with the advent of more sophisticated analytical techniques and a deeper understanding of different oxidative mechanisms.

Groundbreaking work in the 1970s and 1980s elucidated the mechanisms of photosensitized oxidation, establishing that singlet oxygen reacts with unsaturated fatty acids via an "ene" reaction to produce a distinct profile of hydroperoxide isomers. It was during this period that researchers first identified and characterized the formation of 10-HpODE and its isomer, 12-HpODE, as specific products of the reaction between singlet oxygen and linoleic acid. This discovery was crucial as it provided a chemical fingerprint to distinguish singlet oxygen-mediated damage from free radical-initiated lipid peroxidation, which predominantly yields 9- and 13-HpODE. A 1997 study was among the first to describe the production of (E)-10-hydroperoxy-8-octadecenoic acid from oleic acid by Pseudomonas sp. 42A2, highlighting a potential biosynthetic pathway.[1]

Physicochemical Properties

10-HpODE is a C18 long-chain hydroperoxy fatty acid with the molecular formula C₁₈H₃₂O₄ and a molecular weight of 312.4 g/mol .[2] Its structure features a hydroperoxy group at the 10th carbon and two double bonds at the 8th and 12th positions, with (8E, 12Z) stereochemistry.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₄ | [2] |

| Molecular Weight | 312.44 g/mol | [3] |

| IUPAC Name | (8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid | [2] |

| CAS Number | 90540-32-2 | [2] |

| Water Solubility | 0.0017 g/L (predicted) | [4] |

| logP | 5.83 (predicted) | [4] |

Experimental Protocols

Synthesis of 10-HpODE via Photosensitized Oxidation

The most common method for preparing 10-HpODE in a laboratory setting is through the photosensitized oxidation of linoleic acid, which mimics the in vivo formation by singlet oxygen.

Materials:

-

Linoleic acid

-

Photosensitizer (e.g., Rose Bengal, Methylene Blue)

-

Solvent (e.g., methanol, ethanol)

-

Oxygen source

-

Light source (e.g., LED lamp)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a normal-phase column

Procedure:

-

Dissolve linoleic acid and the photosensitizer in the chosen solvent in a reaction vessel.

-

Continuously bubble oxygen through the solution while irradiating with the light source at a controlled temperature (e.g., 4°C).

-

Monitor the reaction progress by measuring the absorbance at 234 nm, which indicates the formation of conjugated diene hydroperoxides (9- and 13-HpODE). Note that 10-HpODE, being a non-conjugated hydroperoxide, will not contribute to this absorbance.

-

After the reaction, remove the photosensitizer using an appropriate method (e.g., SPE).[5]

-

Concentrate the resulting mixture of hydroperoxide isomers under a stream of nitrogen.

-

Purify the 10-HpODE isomer from the mixture using normal-phase HPLC. The separation of different HpODE isomers can be achieved using a silica column and a mobile phase gradient of hexane and isopropanol.

Quantification of 10-HpODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid hydroperoxides in biological samples.

Sample Preparation:

-

Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

To measure total 10-HpODE (free and esterified), perform alkaline hydrolysis (saponification) of the lipid extract.[6]

-

Reduce the hydroperoxide group to a more stable hydroxyl group using a reducing agent like sodium borohydride or triphenylphosphine. This converts 10-HpODE to 10-hydroxy-8,12-octadecadienoic acid (10-HODE).

-

Purify the resulting hydroxy fatty acids using solid-phase extraction (SPE).

LC-MS/MS Analysis:

-

Separate the different HODE isomers using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with formic acid).

-

Detect and quantify the specific isomers using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each isomer allow for their unambiguous identification and quantification. For instance, while 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be distinguished by their specific product ions.[7]

Biological Significance and Signaling Pathways

While research on the specific biological roles of 10-HpODE is still emerging and often intertwined with studies on other lipid hydroperoxides, it is clear that these molecules are not merely markers of oxidative damage but also function as signaling molecules. Lipid hydroperoxides have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response.[8][9] Certain lipid hydroperoxides and their corresponding hydroxyl derivatives can act as ligands for PPARs, thereby modulating the expression of target genes. While the direct interaction of 10-HpODE with PPARs is an area of active investigation, it is plausible that, like other oxidized linoleic acid metabolites, it could influence PPAR activity.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[10][11] Oxidative stress and the accumulation of lipid hydroperoxides are known to activate the NF-κB pathway. This activation typically involves the degradation of the inhibitory IκB proteins, allowing NF-κB transcription factors to translocate to the nucleus and initiate gene transcription.[12] The precise mechanisms by which 10-HpODE might influence this pathway are under investigation, but it is likely to contribute to the pro-inflammatory signaling observed in conditions of high oxidative stress.

References

- 1. Oxydation of oleic acid to (E)-10-hydroperoxy-8-octadecenoic and (E)-10-hydroxy-8-octadecenoic acids by Pseudomonas sp. 42A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid | C18H32O4 | CID 5282857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 29774-12-7,9(S)-HPODE | lookchem [lookchem.com]

- 4. Showing Compound (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoate (FDB030132) - FooDB [foodb.ca]

- 5. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-kB pathway overview | Abcam [abcam.com]

Stereoisomers of 10-Hydroperoxyoctadecadienoic Acid: A Technical Guide to 10R-HPODE and 10S-HPODE

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroperoxyoctadecadienoic acid (10-HPODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid. It exists as two primary stereoisomers, 10R-HPODE and 10S-HPODE, which are enantiomers. While the broader class of hydroperoxy and hydroxy fatty acids is known to play significant roles in a variety of physiological and pathological processes, including inflammation, cell signaling, and cancer, the specific functions and differential activities of the 10-HPODE stereoisomers are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 10R-HPODE and 10S-HPODE, focusing on their synthesis, known biological functions, and the analytical methods used for their study. We will delve into the stereospecific enzymatic production of these molecules, their potential signaling pathways, and highlight the existing knowledge gaps to guide future research in this domain.

Introduction to 10-HPODE Stereoisomers

Linoleic acid is the most abundant polyunsaturated fatty acid in many biological systems, making its oxidized metabolites, such as hydroperoxyoctadecadienoic acids (HPODEs), highly prevalent. These molecules are formed through both enzymatic and non-enzymatic pathways. The position of the hydroperoxy group and its stereochemistry (R or S configuration) are critical determinants of their biological activity. While the 9- and 13-HPODE isomers have been extensively studied, the 10-HPODE isomers are less characterized. The two main stereoisomers are (8E,10R,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10R-HPODE) and (8E,10S,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10S-HPODE)[1][2]. Understanding the distinct roles of these stereoisomers is crucial for elucidating their impact on health and disease and for the development of targeted therapeutics.

Synthesis and Formation of 10R-HPODE and 10S-HPODE

The formation of 10-HPODE stereoisomers can occur through different mechanisms, with enzymatic reactions typically yielding stereospecific products, while non-enzymatic oxidation results in a racemic mixture.

Enzymatic Synthesis

The primary known enzymatic route for stereospecific 10-HPODE production involves fungal dioxygenases. Certain fungi, such as Aspergillus fumigatus, express a 10R-dioxygenase (10R-DOX) enzyme, also known as PpoC, which specifically catalyzes the oxidation of linoleic acid to 10R-HPODE[3][4]. This highlights a specific biological context in which the 10R isomer is preferentially produced.

Non-Enzymatic Formation

Non-enzymatic oxidation of linoleic acid, driven by reactive oxygen species (ROS) in processes like autoxidation, can also produce 10-HPODE. However, these reactions are generally not stereospecific and result in a racemic mixture of 10R-HPODE and 10S-HPODE.

Biological Functions and Signaling Pathways

Direct comparative studies on the biological functions of 10R-HPODE versus 10S-HPODE are limited. Much of our understanding is inferred from studies on their more stable reduced forms, 10-hydroxyoctadecadienoic acid (10-HODE) stereoisomers, and from the broader context of HODE signaling.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The reduced forms of HPODEs, HODEs, are known to act as signaling molecules. Specifically, 10-HODE and 12-HODE have been identified as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ)[5]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by 10-HODE suggests that its precursor, 10-HPODE, is a key component of a signaling cascade that can modulate gene expression related to metabolic processes. It is plausible that the stereochemistry of 10-HODE, and by extension 10-HPODE, influences the binding affinity and activation of PPARγ, though this has yet to be experimentally demonstrated.

Role in Disease

Elevated levels of 10-HODE and 12-HODE have been observed in patients with early-stage type 2 diabetes, suggesting they may serve as biomarkers for this condition[5]. This correlation implies that the metabolic pathways producing 10-HPODE are altered in metabolic diseases. Further research is needed to determine whether the stereoisomers of 10-HPODE have differential roles in the pathogenesis of such diseases.

Quantitative Data

| Stereoisomer | Biological Source/Method of Production | Known/Potential Function | Reference |

| 10R-HPODE | Enzymatically produced by 10R-dioxygenase in fungi like Aspergillus fumigatus. | Precursor to 10R-HODE. | [3] |

| 10S-HPODE | Putatively formed in racemic mixtures via non-enzymatic oxidation. | Precursor to 10S-HODE. | [2] |

| 10R-HODE | Produced by the fungus Epichloe typhina. | PPARγ Agonist (inferred). | [6] |

| 10S-HODE | Produced by the fungus Lentinula edodes. | PPARγ Agonist (inferred). | [6] |

Experimental Protocols

The study of 10-HPODE stereoisomers requires precise analytical techniques to separate and quantify these closely related molecules. Below is a generalized protocol for their analysis.

Extraction and Purification of 10-HPODE

-

Lipid Extraction: Lipids are extracted from biological samples (cells, tissues, or plasma) using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures.

-

Solid-Phase Extraction (SPE): The lipid extract is subjected to SPE to separate hydroperoxy fatty acids from other lipid classes. A silica-based SPE cartridge is typically used.

-

Reduction (for HODE analysis): For stable analysis and to confirm identity, a portion of the sample can be reduced to the corresponding 10-HODE using a reducing agent like sodium borohydride.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Separation of the 10R-HPODE and 10S-HPODE enantiomers is achieved using a chiral stationary phase. Columns such as those with a cellulose or amylose-based chiral selector are suitable. For the corresponding HODEs, a Reprosil Chiral-NR column has been shown to be effective, with 10S-HODE eluting before 10R-HODE[6].

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol, is typically used for normal-phase chiral HPLC.

-

Detection: Detection is commonly performed using a UV detector set to monitor the conjugated diene system of HPODEs (around 234 nm).

Mass Spectrometry (MS) Analysis

-

LC-MS/MS: For sensitive and specific quantification, HPLC is coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Fragmentation: Collision-induced dissociation of the parent ion of 10-HPODE (m/z 311) will produce characteristic fragment ions that can be used for identification and quantification.

Conclusion and Future Directions

The study of 10-HPODE stereoisomers is a developing field with significant potential to uncover novel biological pathways and therapeutic targets. Current research indicates that the stereospecific synthesis of 10R-HPODE occurs in certain biological systems, and the reduced form, 10-HODE, exhibits biological activity as a PPARγ agonist. However, a direct comparison of the functions of 10R-HPODE and 10S-HPODE is a critical knowledge gap.

Future research should focus on:

-

Comparative Functional Assays: Directly comparing the effects of purified 10R-HPODE and 10S-HPODE on various cell types and signaling pathways.

-

Receptor Binding Studies: Investigating the stereospecific binding of 10R- and 10S-HPODE (and their HODE counterparts) to nuclear receptors like PPARs and other potential targets.

-

In Vivo Studies: Utilizing animal models to understand the differential roles of these stereoisomers in metabolic diseases, inflammation, and other pathological conditions.

-

Identification of Human Enzymes: Exploring the possibility of human enzymes capable of stereospecifically producing 10-HPODE isomers.

Addressing these areas will provide a clearer understanding of the biological significance of 10-HPODE stereochemistry and may pave the way for new diagnostic and therapeutic strategies.

References

- 1. 10R-Hpode | C18H32O4 | CID 56927725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10S-HpODE | C18H32O4 | CID 56935875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. resource.aminer.org [resource.aminer.org]

An In-depth Technical Guide on the Role of 10-Hydroperoxy-8,12-octadecadienoic Acid in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroperoxy-8,12-octadecadienoic acid (10-HpODE) is a lipid hydroperoxide, a primary product of the oxidation of linoleic acid. As a member of the octadecanoid family of lipid mediators, 10-HpODE is increasingly recognized for its pivotal role in the complex interplay of cellular signaling and oxidative stress.[1] This technical guide provides a comprehensive overview of the generation, metabolism, and signaling pathways of 10-HpODE, with a focus on its implications in oxidative stress-related pathologies. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Generation and Metabolism of 10-HpODE

10-HpODE is primarily formed through the non-enzymatic, singlet oxygen-mediated oxidation of linoleic acid.[1] This process is distinct from the free radical-mediated or enzymatic pathways that produce other isomers like 9-HpODE and 13-HpODE. Once formed, 10-HpODE is a relatively unstable molecule that can be rapidly metabolized by cellular enzymes. A key metabolic conversion is its reduction to the more stable corresponding hydroxy derivative, 10-hydroxy-8,12-octadecadienoic acid (10-HODE), a reaction often catalyzed by glutathione peroxidases.[2] 10-HpODE can also undergo further reactions to form a variety of other bioactive lipids.

Figure 1: Generation and primary metabolism of 10-HpODE.

Role of 10-HpODE in Oxidative Stress and Signaling

10-HpODE and its metabolites are potent signaling molecules that can modulate various cellular processes, contributing to the landscape of oxidative stress. Their effects are mediated through the activation of several key signaling pathways.

Pro-inflammatory Signaling via NF-κB

Lipid hydroperoxides are known to be potent activators of the NF-κB signaling pathway, a central regulator of inflammation.[3] The accumulation of 10-HpODE can lead to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation and subsequent degradation of IκB allows the NF-κB complex (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1, as well as enzymes such as iNOS and COX-2.[4] This cascade establishes a positive feedback loop that can exacerbate oxidative stress and inflammation.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

10-HpODE and its reduced form, 10-HODE, can function as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][6] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7][8] Upon binding of 10-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes. This can lead to both pro- and anti-inflammatory effects depending on the cellular context. For instance, PPARγ activation can induce the expression of antioxidant enzymes while also transrepressing the activity of pro-inflammatory transcription factors like NF-κB.[5]

Contribution to Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. 10-HpODE, as a primary lipid hydroperoxide, is a key initiator of this process. In the presence of ferrous iron (Fe²⁺), 10-HpODE can be decomposed into highly reactive lipid alkoxyl radicals. These radicals can then propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes and ultimately, cell death. The enzyme Glutathione Peroxidase 4 (GPX4) is a crucial defender against ferroptosis, as it can reduce lipid hydroperoxides like 10-HpODE to their corresponding alcohols, thereby terminating the peroxidative chain reaction.[9]

Figure 2: Key signaling pathways modulated by 10-HpODE in oxidative stress.

Quantitative Data

The concentration of 10-HpODE and its more stable metabolite, 10-HODE, can serve as biomarkers for oxidative stress. Below is a summary of representative quantitative data from the literature.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| 10-HODE | Human Plasma | Healthy | 0.033 - 1.6 µmol/L | |

| 10-HODE | Human Plasma | Oxidatively Modified | Marked Increase | [10] |

| 9-HODE + 13-HODE | Human Plasma | Post-exercise | 3.1-fold increase | [11] |

| Various Elements | Cancer Tissue | NSCLC | 0.4 ng/g to 2,495,000 ng/g | [12] |

| Oxylipins | C. elegans | Aging | Not Detected (LOX/COX) | [4] |

| Metabolites | Mouse Tissue | Normal | Lower than plasma | [13] |

Experimental Protocols

Enzymatic Synthesis and Purification of 10-HpODE

This protocol is adapted from methods for synthesizing other HpODE isomers and can be modified for 10-HpODE production using a specific singlet oxygen-generating system.

-

Preparation of Linoleic Acid Solution: Prepare a stock solution of linoleic acid in ethanol. For the reaction, create a 200 µM solution of linoleic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Singlet Oxygen Generation: Introduce a photosensitizer (e.g., Rose Bengal) to the linoleic acid solution. Irradiate the solution with light of the appropriate wavelength to generate singlet oxygen. Monitor the reaction progress by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

Purification:

-

Stop the reaction by adding an antioxidant (e.g., butylated hydroxytoluene, BHT).

-

Perform solid-phase extraction (SPE) to partially purify the lipid fraction.

-

Further purify the 10-HpODE from unreacted linoleic acid and other byproducts using high-performance liquid chromatography (HPLC) with a C18 column.

-

-

Quantification: Determine the concentration of the purified 10-HpODE using its molar extinction coefficient at 234 nm.

-

Storage: Store the purified 10-HpODE under an inert atmosphere (e.g., argon) at -80°C to prevent degradation.

Quantification of 10-HpODE by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 10-HpODE in biological samples.[14][15][16][17][18]

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma or cell lysate, add an internal standard (e.g., deuterated 10-HODE).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE) to isolate the lipid fraction.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Reduction and Saponification (Optional): To measure total 10-HpODE (free and esterified), first reduce the sample with a reducing agent (e.g., sodium borohydride) to convert 10-HpODE to 10-HODE, followed by saponification with potassium hydroxide to release esterified fatty acids.

-

LC Separation: Reconstitute the dried lipid extract in the mobile phase and inject it into an HPLC system equipped with a C18 column. Use a gradient of aqueous and organic solvents to separate 10-HODE from other lipids.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 10-HODE and its internal standard for accurate quantification.

-

Data Analysis: Construct a calibration curve using known concentrations of 10-HODE standard and calculate the concentration of 10-HODE in the sample based on the peak area ratios of the analyte to the internal standard.

Measurement of 10-HpODE-Induced Intracellular ROS using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular reactive oxygen species (ROS).[3][19][20][21][22]

-

Cell Culture: Seed cells (e.g., macrophages, endothelial cells) in a 96-well plate and allow them to adhere overnight.

-

DCFDA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a 20 µM working solution of DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Treatment: Wash the cells with PBS to remove excess DCFDA. Add fresh medium containing various concentrations of 10-HpODE. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Fluorescence Measurement: Incubate the plate for the desired time (e.g., 1-4 hours). Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Normalization (Optional): After reading the fluorescence, cell viability can be assessed in the same wells using an assay like the sulforhodamine B (SRB) assay to normalize the ROS data to cell number.[22]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, which is crucial for detoxifying lipid hydroperoxides like 10-HpODE.[1][23][24][25][26]

-

Sample Preparation: Prepare cell or tissue lysates in a cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Assay Reaction: This assay typically uses a coupled reaction system.

-

In a 96-well plate, add the sample lysate, a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.

-

Initiate the reaction by adding a hydroperoxide substrate (cumene hydroperoxide is standard, or 10-HpODE can be used).

-

-

Measurement: GPx reduces the hydroperoxide using GSH, producing oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculation: The GPx activity is proportional to the rate of decrease in absorbance at 340 nm and is typically expressed in units per milligram of protein.

Figure 3: General workflow for a cell-based ROS assay with 10-HpODE.

Conclusion

This compound is a significant bioactive lipid mediator that plays a multifaceted role in oxidative stress. Its generation from linoleic acid via singlet oxygen attack places it at a critical juncture in the lipid peroxidation cascade. Through the modulation of key signaling pathways such as NF-κB and PPARs, and its direct involvement in ferroptosis, 10-HpODE can profoundly influence inflammatory responses, cellular metabolism, and cell fate. The quantitative analysis and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of 10-HpODE and its potential as a therapeutic target in a range of oxidative stress-driven diseases. A deeper understanding of the mechanisms governing the production and action of 10-HpODE will be crucial for the development of novel strategies to mitigate the detrimental effects of lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 4. Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Long Chain Lipid Hydroperoxides Increase the Glutathione Redox Potential Through Glutathione Peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Systematic analysis of concentrations of 52 elements in tumor and counterpart normal tissues of patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer tissue of origin constrains the growth and metabolism of metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. abcam.com [abcam.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. abcam.cn [abcam.cn]

- 22. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. content.abcam.com [content.abcam.com]

- 24. nwlifescience.com [nwlifescience.com]

- 25. mmpc.org [mmpc.org]

- 26. 3hbiomedical.com [3hbiomedical.com]

10-HPODE: An In-Depth Technical Guide to a Specific Biomarker of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-hydroperoxyoctadecadienoic acid (10-HPODE) is a specific product of lipid peroxidation, the oxidative degradation of lipids. It is formed from the reaction of singlet oxygen with linoleic acid, a common omega-6 fatty acid. Unlike other hydroperoxy isomers of linoleic acid that can be generated through various enzymatic and free-radical pathways, 10-HPODE, along with its isomer 12-HPODE, is a specific indicator of singlet oxygen-mediated oxidation.[1][2] This specificity makes 10-HPODE a valuable biomarker for investigating oxidative stress pathways involved in various pathological conditions, particularly in the context of metabolic diseases like diabetes. This guide provides a comprehensive technical overview of 10-HPODE as a lipid peroxidation biomarker, including its formation, detection, and potential role in cellular signaling.

Core Concepts: Formation and Specificity

Lipid peroxidation can occur through three primary mechanisms: free radical-mediated oxidation, non-radical, non-enzymatic oxidation (e.g., by singlet oxygen), and enzymatic oxidation.[3] The resulting hydroperoxide isomers of linoleic acid differ based on the mechanism of their formation.

-

Free Radical-Mediated Oxidation: This process generates a mixture of hydroperoxides, primarily 9-HPODE and 13-HPODE, with double bonds in the trans configuration.

-

Enzymatic Oxidation: Lipoxygenase (LOX) enzymes produce specific stereoisomers of 9-HPODE and 13-HPODE.

-

Singlet Oxygen-Mediated Oxidation: Singlet oxygen (¹O₂), a highly reactive form of oxygen, reacts with linoleic acid via an ene reaction to produce a distinct profile of hydroperoxides, including 9-HPODE, 10-HPODE, 12-HPODE, and 13-HPODE, with the double bonds in a cis,trans- or trans,cis-configuration. Notably, the formation of 10-HPODE and 12-HPODE is specific to this pathway.[1][2]

This specificity is crucial for its utility as a biomarker, as elevated levels of 10-HPODE can point specifically to the involvement of singlet oxygen in disease pathogenesis.

Diagram: Formation Pathways of HPODE Isomers

Caption: Formation of HPODE isomers from linoleic acid.

Quantitative Data: 10-HPODE as a Biomarker for Type 2 Diabetes

Emerging evidence suggests a significant correlation between elevated levels of 10-HPODE (measured as its reduced and more stable form, 10-hydroxyoctadecadienoic acid or 10-HODE) and the early stages of type 2 diabetes. Studies have shown that fasting plasma levels of 10- and 12-(Z,E)-HODE increase significantly with rising levels of HbA1c and glucose during oral glucose tolerance tests.[1] This suggests that singlet oxygen-mediated lipid peroxidation may play a role in the pathogenesis of insulin resistance and type 2 diabetes.

While specific concentrations can vary depending on the study population and analytical methods, the trend indicates a progressive increase in these specific biomarkers with worsening glycemic control.

| Biomarker | Healthy Controls | Pre-diabetic (IGT) | Type 2 Diabetes | Reference |

| 10- and 12-(Z,E)-HODE/Linoleic Acid Ratio | Baseline | Significantly Increased | Further Increased | [1] |

| General Lipid Hydroperoxides (ROOH) | 3.76 ± 2.48 µmol/L | Not Reported | 9.04 ± 4.3 µmol/L | [4] |

Note: The data for general lipid hydroperoxides are included to provide a broader context of increased oxidative stress in diabetes. More research is needed to establish definitive concentration ranges for 10-HPODE in different disease states.

Experimental Protocols

The analysis of 10-HPODE in biological samples is challenging due to its instability and low endogenous concentrations. Therefore, it is typically reduced to its more stable hydroxyl derivative, 10-HODE, prior to analysis. Furthermore, a significant portion of these lipids exists in esterified forms within complex lipids, necessitating a saponification (alkaline hydrolysis) step to release the free fatty acids.

Diagram: Experimental Workflow for 10-HODE Analysis

Caption: General workflow for 10-HODE analysis in biological samples.

Detailed Protocol: Quantification of 10-HODE in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of oxidized fatty acids.[5]

1. Sample Preparation:

- To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of 10-HODE).

- Reduction: Add 10 µL of 10 mg/mL sodium borohydride (NaBH₄) in ethanol to reduce hydroperoxides to their corresponding hydroxides. Incubate for 30 minutes at room temperature.

- Saponification: Add 1 mL of 1 M potassium hydroxide (KOH) in methanol. Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

- Acidification and Extraction: After cooling, acidify the sample to pH 3-4 with hydrochloric acid. Extract the lipids twice with 2 mL of hexane or ethyl acetate. Vortex and centrifuge to separate the phases.

- Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Chromatography: Use a C18 reversed-phase column for separation.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

- Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.